4-Carbamothioylbenzamide
Overview
Description
4-Carbamothioylbenzamide is a synthetic compound that belongs to the class of thioamide derivatives of benzamide. It is widely used in research laboratories as a probe compound to identify the activity of certain enzymes. The molecular formula of this compound is C8H8N2OS and its molecular weight is 180.23 .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single crystal X-ray structure determination, Hirshfeld surface (HS) analysis, crystal voids studies, and density functional theory (DFT) calculations . The synthesized compounds are co-crystallized in a monoclinic crystal system with a space group of P21/c .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point and storage conditions, are not explicitly mentioned in the available literature .Scientific Research Applications
Herbicidal Activity
4-Carbamothioylbenzamide derivatives have shown significant potential in the field of agriculture, particularly as herbicides. Compounds containing this moiety, such as N-((4-chloro-3-(trifluoromethyl)phenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide and N-((2-bromo-5-fluorophenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide, have demonstrated excellent herbicidal activity against various weeds like Digitaria adscendens and Amaranthus retroflexus. Moreover, these compounds inhibit root growth in Brassica napus L. and show higher activity against Echinochloa crusgalli compared to some commercial herbicides (Li et al., 2021).
Anticancer Activity
This compound derivatives have been investigated for their potential in cancer treatment. A study on N-(2-substituted phenyl)4-oxothiazolidine-3carbonothioyl benzamide derivatives revealed significant anticancer activity against MCF-7 and HeLa cell lines. This study suggests that these compounds could play a role in the development of new anticancer drugs (Gaikwad, 2017).
Interaction with Human Serum Albumin
The binding characteristics of this compound derivatives with human serum albumin (HSA) are significant for understanding the pharmacokinetic mechanisms of drugs. Studies on thiosemicarbazone derivatives of this compound have shown that they have good anticancer activity and low toxicity. Their interaction with HSA involves quenching mechanisms, binding kinetics, and molecular docking, which can provide insights into drug efficacy and metabolism (Karthikeyan et al., 2016).
Antibacterial Activity
Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide have shown enhanced antibacterial efficacy compared to their ligand counterparts. This suggests a potential application in developing new antibacterial agents, especially given the growing concern over antibiotic resistance (Saeed et al., 2010).
Electropolymerization Applications
The electropolymerization of derivatives such as 4-aminobenzamide and 4-hydroxybenzamide can be utilized in the development of electrochemical transducers. This has implications for the creation of biosensors, particularly in medical diagnostics and environmental monitoring (Santos et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many carbamothioyl compounds interact with their targets by binding to specific proteins, disrupting their normal function, and leading to changes in cellular processes .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur within a cell, and any disruption can have downstream effects on various biological processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its therapeutic effectiveness, and potential side effects . More research is needed to outline the ADME properties of 4-Carbamothioylbenzamide .
Result of Action
The result of a compound’s action can range from changes in gene expression to alterations in cellular function .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and performs its function .
Properties
IUPAC Name |
4-carbamothioylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-7(11)5-1-3-6(4-2-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWPDVFJRWAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80393-37-9 | |
Record name | 4-carbamothioylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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